5-羟基-2-氨基四氢萘

描述

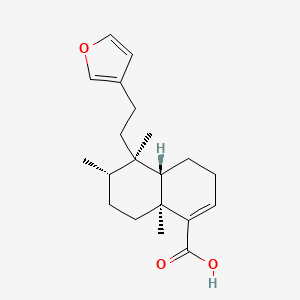

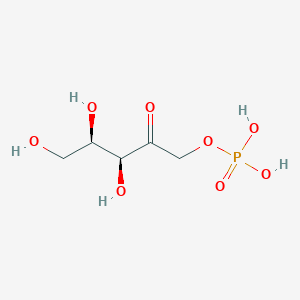

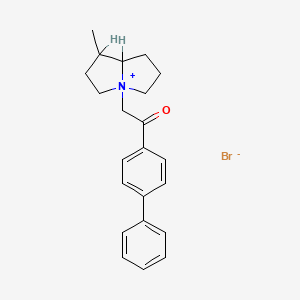

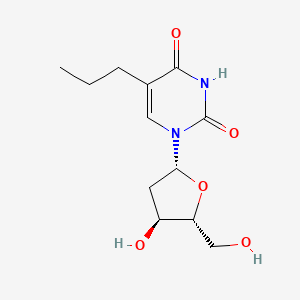

5-Hydroxy-2-aminotetralin is a chemical compound with the molecular formula C10H13NO . It is a type of serotonin 5-HT1 agonist . This compound has been used in the development of subtype-selective ligands, leveraging results from pharmacological, molecular modeling, and mutagenesis studies .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-aminotetralin-type compounds involves the use of a 5-substituted-2-aminotetralin (5-SAT) chemotype . The process leverages results from pharmacological, molecular modeling, and mutagenesis studies to delineate molecular determinants for 5-SAT binding and function at 5-HT1 subtypes .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-aminotetralin is determined by its chemical formula, C10H13NO . The compound has been used in the development of subtype-selective ligands using a structure-based ligand design approach .科学研究应用

多巴胺活性和受体亲和力

5-羟基-2-氨基四氢萘衍生物表现出显著的多巴胺活性。研究表明,这些化合物在多巴胺受体结合中具有高亲和力,并显示出多巴胺激动剂特性。这表明它们在探索多巴胺机制和辅助开发多巴胺药物方面具有潜力(Seiler et al., 1986)。

结合测定和多巴胺受体的选择性

这些衍生物已在人类多巴胺D2、D3和D4受体的结合测定中进行了评估。它们与这些受体的相互作用可以为选择性多巴胺受体调节剂的开发提供信息,这对治疗各种神经系统疾病至关重要(van Vliet et al., 1996)。

结构活性关系

对酚基羟基-2-氨基四氢萘的结构活性关系的研究为了解它们的结构变化如何影响其在多巴胺受体上的活性提供了见解。这对设计更有效的多巴胺药物是基础(Seiler & Markstein, 1984)。

构象研究

已进行研究以了解多巴胺在其受体上的构象,使用半刚性多巴胺类似物如5-羟基-2-氨基四氢萘。这项研究有助于阐明多巴胺与其受体的分子相互作用(Tedesco et al., 1979)。

多巴胺机制的差异激活

对2-氨基四氢萘衍生物如何在大鼠伏隔核中差异激活多巴胺机制的调查有助于理解多巴胺在调节行为中的作用,并可能导致治疗多巴胺相关疾病的新方法(Costall et al., 1977)。

多巴胺自受体选择性

对2-氨基四氢萘衍生物作为中枢作用多巴胺受体激动剂的效力的研究揭示了多巴胺自受体选择性,这对于开发针对特定多巴胺途径的药物至关重要(van Oene et al., 1984)。

合成和表征

5-羟基-2-氨基四氢萘衍生物合成和表征方面的进展使得更强效和选择性的多巴胺药物的开发成为可能,这些药物可用于神经系统疾病的研究和治疗(Cannon et al., 1980)。

与5-羟色胺受体的相互作用

已对5-羟基-2-氨基四氢萘衍生物与5-羟色胺受体,特别是5-HT1A受体的相互作用进行了研究。这项研究对于理解5-羟色胺机制并开发治疗精神疾病的方法具有重要意义(Naiman et al., 1989)。

作用机制

未来方向

属性

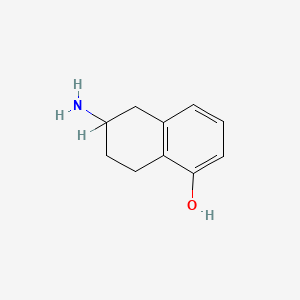

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBNLLGXUCCYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915544 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-aminotetralin | |

CAS RN |

94425-22-6 | |

| Record name | 5-Hydroxy-2-aminotetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-hydroxy-2-aminotetralin exert its effects on the dopaminergic system?

A: 5-Hydroxy-2-aminotetralin derivatives act as dopamine agonists, primarily targeting D2 dopamine receptors. [, ] These compounds bind to D2 receptors, mimicking the actions of dopamine and triggering downstream signaling pathways. This interaction ultimately influences dopamine-related processes such as movement, reward, and motivation.

Q2: How does the structure of 5-hydroxy-2-aminotetralin derivatives influence their activity and selectivity for dopamine receptors?

A: Research indicates that modifications to the N-alkyl substituents of 5-hydroxy-2-aminotetralin derivatives significantly impact their dopaminergic activity. [] For instance, introducing functional groups to these substituents can enhance binding affinity and agonist potency, particularly at the D2 receptor subtype. Studies suggest that these modifications might exploit an accessory binding site on the receptor, similar to the binding site for ergoline derivatives. [] Specifically, the larger N-alkyl substituent of 5-hydroxy-2-aminotetralins appears to interact with this site, influencing the overall binding affinity and functional activity of the molecule.

Q3: What makes N,N-dipropyl-8-hydroxy-3-chromanamine (DP-8OH-3CA) unique compared to its carbon analog, N,N dipropyl-5-hydroxy-2-aminotetralin (DP-5OH-AT)?

A: DP-8OH-3CA, an oxygen isostere of DP-5OH-AT, demonstrates a unique pharmacological profile. While both compounds act as D2 dopamine agonists, DP-8OH-3CA exhibits enhanced selectivity for presynaptic D2 receptors compared to its carbon counterpart. [] This selectivity translates to a greater ability to influence dopamine synthesis and release at the presynaptic level, potentially leading to distinct therapeutic effects. Additionally, DP-8OH-3CA displays an advantageous oral to intraperitoneal administration ratio, highlighting its potential for improved drug delivery. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)